molecular formula C15H21ClFN B3077478 [2-(1-Cyclohexen-1-yl)ethyl](4-fluorobenzyl)amine hydrochloride CAS No. 1048640-53-4

[2-(1-Cyclohexen-1-yl)ethyl](4-fluorobenzyl)amine hydrochloride

Cat. No. B3077478
CAS RN: 1048640-53-4
M. Wt: 269.78 g/mol
InChI Key: LRSJDPDCQKZNFV-UHFFFAOYSA-N
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Description

“2-(1-Cyclohexen-1-yl)ethylamine hydrochloride” is a chemical compound with the CAS Number: 1048640-53-4 . It has a molecular weight of 269.79 . The IUPAC name for this compound is 2-(1-cyclohexen-1-yl)-N-(4-fluorobenzyl)ethanamine hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H20FN.ClH/c16-15-8-6-14(7-9-15)12-17-11-10-13-4-2-1-3-5-13;/h4,6-9,17H,1-3,5,10-12H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

“2-(1-Cyclohexen-1-yl)ethylamine hydrochloride” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the resources I have.

Scientific Research Applications

Dopamine D2 Receptor Ligands

Dopamine, a central neurotransmitter, plays a crucial role in the brain's reward and pleasure centers. The modulation of dopamine D2 receptors (D2Rs) is significant in treating various neuropsychiatric disorders such as schizophrenia, Parkinson's disease, depression, and anxiety. 2-(1-Cyclohexen-1-yl)ethyl(4-fluorobenzyl)amine hydrochloride, as a part of the 1,4-disubstituted aromatic cyclic amine group, may exhibit potential as a D2R modulator. High D2R affinity is associated with certain structural features including aromatic moieties, cyclic amines, and lipophilic fragments. Understanding the structure-activity relationship of such compounds can aid in the development of novel therapeutic agents targeting D2Rs (Jůza et al., 2022).

Amine-Functionalized Sorbents for PFAS Removal

Perfluoroalkyl and polyfluoroalkyl substances (PFAS) are persistent environmental contaminants. Amine-functionalized sorbents, including those based on structures similar to 2-(1-Cyclohexen-1-yl)ethyl(4-fluorobenzyl)amine hydrochloride, have shown promise in PFAS removal from water sources. The effectiveness of these sorbents relies on electrostatic interactions, hydrophobic interactions, and sorbent morphology. Innovative sorbent designs that incorporate amine functionalities can enhance the removal efficiency of PFAS, addressing a critical need in water treatment technologies (Ateia et al., 2019).

Metalloporphyrin-Catalyzed C-H Bond Functionalization

The functionalization of saturated C-H bonds is a key reaction in organic synthesis, with implications in biomimetic studies. Metalloporphyrin catalysts can facilitate the hydroxylation, amination, and carbenoid insertion of saturated C-H bonds, including those in cyclohexane derivatives akin to the cyclohexenyl part of 2-(1-Cyclohexen-1-yl)ethyl(4-fluorobenzyl)amine hydrochloride. Such reactions can achieve high selectivity and product turnover, offering a versatile tool for the synthesis of complex organic molecules (Che et al., 2011).

Safety and Hazards

The safety data sheet (SDS) for “2-(1-Cyclohexen-1-yl)ethylamine hydrochloride” can provide detailed information on its potential hazards, safe handling procedures, and emergency response guidelines .

properties

IUPAC Name

2-(cyclohexen-1-yl)-N-[(4-fluorophenyl)methyl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FN.ClH/c16-15-8-6-14(7-9-15)12-17-11-10-13-4-2-1-3-5-13;/h4,6-9,17H,1-3,5,10-12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRSJDPDCQKZNFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNCC2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1048640-53-4
Record name Benzenemethanamine, N-[2-(1-cyclohexen-1-yl)ethyl]-4-fluoro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1048640-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[2-(1-Cyclohexen-1-yl)ethyl](4-fluorobenzyl)amine hydrochloride
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